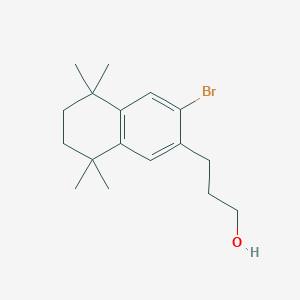

3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol

Description

This compound features a brominated tetrahydronaphthalene core substituted with four methyl groups and a propan-1-ol chain.

Properties

IUPAC Name |

3-(3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrO/c1-16(2)7-8-17(3,4)14-11-15(18)12(6-5-9-19)10-13(14)16/h10-11,19H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAYTFCLIZOBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2)Br)CCCO)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and features a brominated naphthalene structure. Its unique arrangement of functional groups contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cancer cells and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of naphthalene compounds exhibit promising anticancer activity. For instance, studies have shown that similar brominated naphthalene derivatives can inhibit the growth of tumor cells while sparing normal cells.

Case Study:

In a recent investigation involving brominated naphthalene derivatives, including compounds similar to this compound, it was found that these compounds significantly reduced cell viability in various cancer cell lines at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the S phase .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: The compound disrupts cellular signaling pathways essential for cancer cell growth.

- Induction of Apoptosis: It triggers programmed cell death in malignant cells.

- Anti-inflammatory Effects: Some studies suggest that it may also modulate inflammatory pathways that contribute to tumor progression.

Synthesis Methods

Synthesis of this compound typically involves bromination followed by alkylation processes. The synthesis pathway can be summarized as follows:

- Bromination of Tetrahydronaphthalene: Utilizing bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

- Alkylation Reaction: The resulting brominated compound is then subjected to an alkylation reaction with propan-1-ol to form the final product.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Key Findings from Comparative Analysis

Functional Group Impact: The propan-1-ol group in the target compound enhances hydrophilicity compared to ketone-containing analogs (e.g., 2-Bromo-1-...ethanone ), which may influence solubility in polar solvents.

Substituent Effects: Methyl and ethyl groups in all analogs contribute to lipophilicity, favoring membrane permeability in biological systems.

Applications: Ketone derivatives (e.g., 2-Bromo-1-...ethanone ) are prioritized in fragrance chemistry due to volatility and stability. Brominated analogs may serve as intermediates in pharmaceuticals, as seen in Palovarotene’s retinoid activity .

Physical and Chemical Property Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.